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molecular formula C13H10Br2O B1618482 4,4'-Dibromobenzhydrol CAS No. 29334-18-7

4,4'-Dibromobenzhydrol

Cat. No. B1618482
M. Wt: 342.02 g/mol
InChI Key: PDQRNCTWDZPBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989457B2

Procedure details

A solution of bis-(4-bromophenyl)methanone (406 mg, 1.19 mmol) in THF (12 mL) is cooled to 0° C., treated portion-wise with sodium borohydride (37.8 mg, 0.893 mmol), and stirred at RT overnight. The reaction mixture is again cooled to 0° C., then quenched with 1 N HCl. Water is added, and the mixture is extracted with ethyl acetate (3×). The combined organic layers are dried and concentrated to give bis-(4-bromophenyl)methanol (410 mg, in excess of theoretical yield) as a crude residue to be used as is.
Quantity
406 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
37.8 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.[BH4-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][CH:11]=2)[OH:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
406 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)Br
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
37.8 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is again cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 1 N HCl
ADDITION
Type
ADDITION
Details
Water is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate (3×)
CUSTOM
Type
CUSTOM
Details
The combined organic layers are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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